3-Chloro-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its applications in various fields, particularly in water treatment and disinfection. This compound is part of the imidazolidine family and possesses notable properties that make it useful in scientific and industrial processes.
The compound is derived from 5,5-dimethylhydantoin through chlorination processes. It is structurally related to other halogenated compounds, which are often utilized for their disinfectant properties. The chemical structure consists of a five-membered ring containing nitrogen and carbon atoms, along with a chlorine substituent.
The synthesis of 3-Chloro-5,5-dimethylimidazolidine-2,4-dione typically involves the chlorination of 5,5-dimethylhydantoin. This process can be achieved through several methods:
The reaction conditions must be carefully controlled to prevent over-chlorination or degradation of the product. Typically, the reaction is conducted under an inert atmosphere at low temperatures to ensure selectivity and yield.
The molecular formula of 3-Chloro-5,5-dimethylimidazolidine-2,4-dione is . The structure features:
The compound has a molecular weight of approximately 178.63 g/mol. Its structural representation can be visualized using molecular modeling software, showing the spatial arrangement of atoms and bonds.
3-Chloro-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions:
The hydrolysis reaction can be represented as follows:
This reaction is critical for its application as a disinfectant.
The mechanism of action for 3-Chloro-5,5-dimethylimidazolidine-2,4-dione primarily involves the release of hypochlorous acid upon hydrolysis. This acid is a powerful oxidizing agent that disrupts cellular functions in microorganisms.
The effectiveness against pathogens is attributed to the generation of reactive chlorine species which attack cellular components such as proteins and nucleic acids, leading to cell death.
Relevant data indicates that exposure can lead to harmful effects on aquatic life and human health if not handled properly .
3-Chloro-5,5-dimethylimidazolidine-2,4-dione is widely used in:
Its versatility makes it a valuable compound in both scientific research and practical applications in sanitation .
The synthesis of 3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) relies on sequential halogenation of 5,5-dimethylhydantoin (DMH). Traditional methods involve initial bromination followed by chlorination, but recent advances optimize reaction kinetics and selectivity. A key innovation is the use of in situ-generated bromine from sodium bromide and oxidants (e.g., hydrogen peroxide or chlorine gas), reducing hazardous bromine handling. This method achieves 95% bromination efficiency at 40–50°C, forming 1-bromo-5,5-dimethylhydantoin as an intermediate [2] [3]. Subsequent chlorination employs chlorine gas dissolved in alkaline solutions (pH 8–9) to minimize hydrolytic degradation, yielding BCDMH with >98% purity [2] [4]. Solid-state halogenation techniques have also emerged, where DMH reacts with gaseous halogens in fluidized-bed reactors, enhancing contact efficiency and reducing solvent waste [1].
Table 1: Halogenation Routes for BCDMH Synthesis
Method | Conditions | Halogen Source | Yield | Advantages |
---|---|---|---|---|
Liquid-Phase Bromination | 40–50°C, NaBr/H₂O₂ | In situ Br₂ | 92–95% | Reduced Br₂ handling risks |
Gas-Phase Chlorination | 25°C, Cl₂ gas flow | Cl₂ (g) | 90% | Solvent-free, scalable |
Electrochemical | Anodic oxidation of Br⁻ | NaBr electrolyte | 88% | Minimal byproducts |
Selective mono-substitution remains challenging due to competing dihalogenation. Titanium-based catalysts (e.g., TiO₂ or TiCl₄) enable regioselective bromination at the N1-position of DMH by coordinating with the carbonyl oxygen, directing electrophilic attack. This reduces 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) formation to <3% [2]. For chlorination, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial kinetics in biphasic systems (water/chloroform), achieving 97% N3-selectivity [4]. Low-temperature reactions (−10°C) further suppress hydrolysis of the reactive N–Cl bond. Recent studies show acetone as an optimal solvent, enhancing solubility of halogenating agents while stabilizing the crystalline product during precipitation [2] [10].
Table 2: Catalytic Systems for Selective Halogenation
Catalyst | Reaction Type | Temperature | Selectivity (BCDMH) | Byproducts |
---|---|---|---|---|
TiCl₄ | Bromination | 40°C | 97% | DBDMH (<2%) |
TBAB (2 mol%) | Chlorination | −10°C | 96% | DCDMH (<4%) |
Ion-exchange resin | Continuous flow | 25°C | 94% | Hydrolysis products |
Industrial-scale production faces hurdles in purification and waste management. BCDMH crystallizes with impurities (e.g., iron ions from reactor corrosion or unreacted DMH), requiring multistep washing with deionized water and acetone [2]. Freeze crystallization (−20°C) improves crystal integrity but increases energy costs. Mother liquor recycling is critical; residual bromine and acetone are distilled and reused, cutting raw material use by 30% [2]. Large-scale reactors (5,000 L) face heat transfer inefficiencies during exothermic halogenation, leading to localized overheating and decomposition. Jacketed reactors with static mixers mitigate this by ensuring rapid temperature homogenization [4]. Additionally, metallic contaminants (e.g., Fe³⁺ or Ca²⁺) from water or equipment catalyze BCDMH degradation; chelating agents like EDTA are added during crystallization to sequester metals [2].
Solvent reduction and atom economy are central to sustainable BCDMH synthesis. Water-based reaction systems eliminate organic solvents, and sodium carbonate adjusts pH to neutralize HBr/HCl byproducts into salts (NaBr/NaCl) [1]. Citric acid serves as a biodegradable stabilizer, replacing corrosive mineral acids during granulation [1]. The compound disinfectant formulation combines BCDMH with anhydrous citric acid and sodium carbonate powders, enabling direct tableting without solvents [1] [4]. Electrochemical methods regenerate bromine from waste bromide ions, achieving 99% atom utilization [2]. Life-cycle analyses confirm that integrated processes reduce E-factor (waste-to-product ratio) from 5.2 to 1.8, primarily by repurposing dimethylhydantoin hydrolysate as a nitrogen source in fertilizers [1] [3].
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